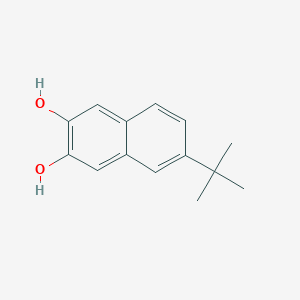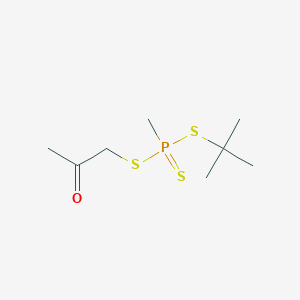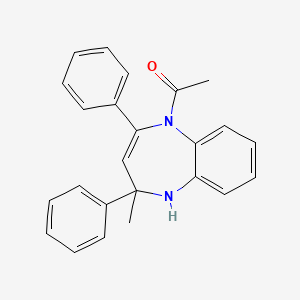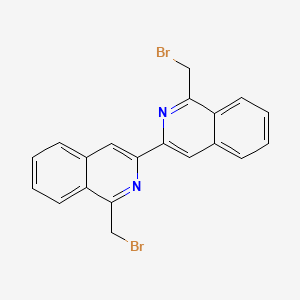
1,1'-Bis(bromomethyl)-3,3'-biisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Bis(bromomethyl)-3,3’-biisoquinoline is an organic compound that belongs to the class of biisoquinolines It is characterized by the presence of two bromomethyl groups attached to the 1 and 1’ positions of the biisoquinoline structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1’-Bis(bromomethyl)-3,3’-biisoquinoline can be synthesized through a multi-step process involving the bromination of 3,3’-biisoquinoline. The typical synthetic route involves the following steps:
Formation of 3,3’-biisoquinoline: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Bromination: The 3,3’-biisoquinoline is then subjected to bromination using reagents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for 1,1’-Bis(bromomethyl)-3,3’-biisoquinoline are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of bromine-containing by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Bis(bromomethyl)-3,3’-biisoquinoline undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of substituted biisoquinolines.
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the bromomethyl groups to methyl groups or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substituted Biisoquinolines: Products formed from nucleophilic substitution reactions.
Quinoline Derivatives: Products formed from oxidation reactions.
Methylated Biisoquinolines: Products formed from reduction reactions.
Aplicaciones Científicas De Investigación
1,1’-Bis(bromomethyl)-3,3’-biisoquinoline has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceutical compounds with therapeutic properties.
Biological Research: Studied for its interactions with biological molecules and potential use as a biochemical probe.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Bis(bromomethyl)cyclohexane: Another compound with bromomethyl groups, but with a cyclohexane backbone instead of a biisoquinoline structure.
1,1’-Bis(bromomethyl)cyclopropane: Similar in having bromomethyl groups, but with a cyclopropane backbone.
Uniqueness
1,1’-Bis(bromomethyl)-3,3’-biisoquinoline is unique due to its biisoquinoline backbone, which imparts distinct electronic and steric properties compared to other compounds with bromomethyl groups. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and reactivity.
Propiedades
| 117330-51-5 | |
Fórmula molecular |
C20H14Br2N2 |
Peso molecular |
442.1 g/mol |
Nombre IUPAC |
1-(bromomethyl)-3-[1-(bromomethyl)isoquinolin-3-yl]isoquinoline |
InChI |
InChI=1S/C20H14Br2N2/c21-11-19-15-7-3-1-5-13(15)9-17(23-19)18-10-14-6-2-4-8-16(14)20(12-22)24-18/h1-10H,11-12H2 |
Clave InChI |
MTTPJFQIRJNLHN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(N=C2CBr)C3=CC4=CC=CC=C4C(=N3)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3a,6,6,7b-Tetramethyloctahydrocyclobuta[4,5]indeno[5,6-b]oxiren-4(3ah)-one](/img/structure/B14300150.png)

![2-[Bis(4-fluorophenyl)methylidene]-3-methylbutan-1-ol](/img/structure/B14300169.png)
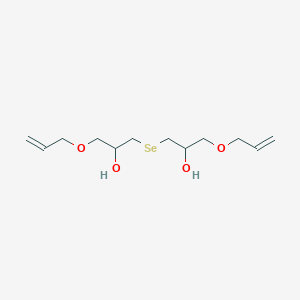
![3-[(2,5-Dimethylhexan-3-yl)oxy]propan-1-ol](/img/structure/B14300185.png)
![2,3,5,5,6,6,8,9-Octamethyl-5,6-dihydrodibenzo[c,e][1,2]disiline](/img/structure/B14300186.png)

